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Hexaethyl diorthosilicate

Sol-Gel Chemistry Hydrolysis-Condensation Polysiloxane Structure

Hexaethyl diorthosilicate (also known as hexaethoxydisiloxane, HEDS) is a dimeric silicon alkoxide with the formula (EtO)₃Si-O-Si(OEt)₃. As a key member of the ethoxyoligosiloxane family, it is distinct from monomeric precursors like tetraethyl orthosilicate (TEOS) due to its pre-formed siloxane (Si-O-Si) bond.

Molecular Formula C12H30O7Si2
Molecular Weight 342.53 g/mol
CAS No. 2157-42-8
Cat. No. B3049691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethyl diorthosilicate
CAS2157-42-8
Molecular FormulaC12H30O7Si2
Molecular Weight342.53 g/mol
Structural Identifiers
SMILESCCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC
InChIInChI=1S/C12H30O7Si2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3
InChIKeyGYTROFMCUJZKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaethyl Diorthosilicate (CAS 2157-42-8): Procurement-Relevant Properties and Class Profile


Hexaethyl diorthosilicate (also known as hexaethoxydisiloxane, HEDS) is a dimeric silicon alkoxide with the formula (EtO)₃Si-O-Si(OEt)₃ [1]. As a key member of the ethoxyoligosiloxane family, it is distinct from monomeric precursors like tetraethyl orthosilicate (TEOS) due to its pre-formed siloxane (Si-O-Si) bond [2]. Its physical state is a liquid at room temperature with a reported melting point of 16 °C, a boiling point of 273.9 °C at 760 mmHg, and a density of 0.999 g/cm³ . These structural and physical properties govern its behavior in sol-gel processing and serve as a critical differentiator from simpler, monomeric silicates.

Procurement Risk: Why Generic Alkoxysilanes Cannot Substitute for Hexaethyl Diorthosilicate


Substituting hexaethyl diorthosilicate (HEDS) with a more common generic precursor like tetraethyl orthosilicate (TEOS) introduces significant risk of altered material properties and process outcomes. The molecular structure is the primary source of this risk. Unlike TEOS (a monomeric Si(OEt)₄), HEDS is a dimer with a pre-existing Si-O-Si bond [1]. This fundamental difference dictates the hydrolysis-condensation pathway, leading HEDS to preferentially form four-membered cyclic siloxane species, whereas TEOS yields a three-dimensional network-type polysiloxane [1]. Consequently, the final porosity and mechanical properties of the resulting silica network are fundamentally different, making HEDS and TEOS non-interchangeable for applications requiring specific architectures. The evidence below quantifies these critical differences.

Quantitative Evidence Guide for Hexaethyl Diorthosilicate (HEDS): Differentiated Performance Data


Divergent Hydrolysis-Condensation Products: HEDS vs. TEOS

The hydrolysis-condensation behavior of HEDS is fundamentally different from that of its monomeric analog, tetraethoxysilane (TEOS). Under comparable acidic conditions, the final product from TEOS is a three-dimensional network-type polysiloxane. In contrast, the hydrolysis-condensation of HEDS yields a product that consists mainly of four-membered cyclic siloxanes [1]. This structural difference directly impacts the density and flexibility of the final material.

Sol-Gel Chemistry Hydrolysis-Condensation Polysiloxane Structure

Increased Micropore Diameter in Xerogels: HEDS vs. TEOS

The use of oligomeric precursors provides direct control over the pore size in resulting silica materials. A direct comparison shows that xerogels prepared from HEDS exhibit a larger micropore diameter than those prepared from the monomeric TEOS. Specifically, micropore diameters were observed to increase from approximately 1.0 nm to 1.3 nm as the precursor was changed from TEOS to HEDS [1]. This trend continues with the trimer OETS, which yields an even larger pore size.

Porous Materials Xerogels Controlled Porosity Thin Films

Physicochemical Differentiation for Process Design: Boiling Point vs. TEOS and TMOS

The physical properties of silicon alkoxide precursors are a primary determinant of their suitability for vapor-phase deposition techniques. Hexaethyl diorthosilicate (HEDS) exhibits a significantly higher boiling point of 273.9 °C , compared to 165-169 °C for TEOS and 121-122 °C for tetramethyl orthosilicate (TMOS) . This higher boiling point, coupled with its higher molecular weight, results in a lower vapor pressure, which can be advantageous or disadvantageous depending on the specific process requirements, but clearly differentiates it from other precursors.

Process Engineering Thermal Stability CVD/ALD Precursors Safety

High-Value Application Scenarios for Hexaethyl Diorthosilicate (HEDS) Procurement


Synthesis of Silicone Elastomers with Tailored Crosslink Density

The preferential formation of four-membered cyclic siloxanes upon hydrolysis-condensation of HEDS [1] makes it an ideal crosslinker for preparing polydimethylsiloxane (PDMS) elastomers with a lower crosslink density and greater flexibility than those made with TEOS. This is critical for applications requiring high elongation or low modulus, such as in soft robotics, flexible electronics, and specific medical devices. Selecting HEDS over TEOS provides a direct, chemistry-based route to achieving these distinct mechanical properties.

Fabrication of Controlled-Porosity Silica Thin Films and Xerogels

For applications demanding precise nanoscale porosity, such as low-k dielectric films in microelectronics or catalytic supports, HEDS is a superior precursor to TEOS. It directly yields silica xerogels with micropore diameters approximately 1.3 nm, a 30% increase over the 1.0 nm pores from TEOS-derived materials [2]. This quantifiable pore size control allows for the rational design of materials with targeted molecular transport and surface area characteristics, a key value proposition for advanced materials procurement.

High-Temperature Sol-Gel and Coating Processes

The significantly higher boiling point (273.9 °C) and lower volatility of HEDS relative to TEOS (165-169 °C) and TMOS (121-122 °C) [REFS-3, REFS-4, REFS-5] make it the precursor of choice for processes involving extended heating or high-temperature curing. In applications like the fabrication of high-performance optical coatings or protective ceramic layers on substrates, HEDS minimizes solvent evaporation and precursor loss during the critical gelation and annealing stages, leading to improved film uniformity and reduced material waste.

Fundamental Research on Sol-Gel Chemistry Mechanisms

HEDS is an essential model compound for investigating the hydrolysis and condensation mechanisms of oligomeric siloxanes. Because it represents the first intermediate product in the early stages of TEOS polymerization [1], its use allows researchers to isolate and study the formation of specific cyclic siloxane species without the complexity of competing reactions from monomeric precursors. Procurement of high-purity HEDS is therefore critical for academic and industrial R&D groups focused on advancing the fundamental understanding of sol-gel science and developing novel silica-based materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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